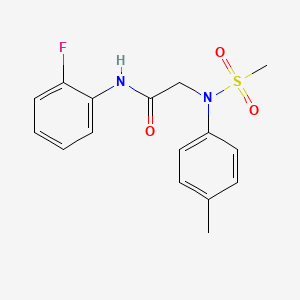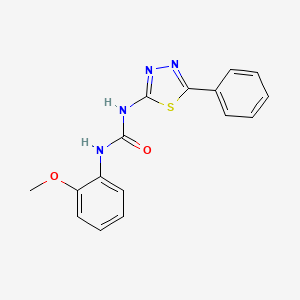
N-(2-methoxyphenyl)-N'-(5-phenyl-1,3,4-thiadiazol-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyphenyl)-N'-(5-phenyl-1,3,4-thiadiazol-2-yl)urea, also known as PTU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PTU belongs to the class of thiadiazole urea derivatives, which have been reported to exhibit various biological activities such as anti-inflammatory, anti-tumor, and anti-diabetic effects.
Mécanisme D'action
The mechanism of action of N-(2-methoxyphenyl)-N'-(5-phenyl-1,3,4-thiadiazol-2-yl)urea involves the modulation of various signaling pathways and molecular targets in cells. In cancer cells, this compound inhibits the expression and activity of vascular endothelial growth factor (VEGF), which is a key regulator of angiogenesis. This compound also induces the expression of pro-apoptotic proteins such as Bax and caspases, while inhibiting the expression of anti-apoptotic proteins such as Bcl-2. In inflammation cells, this compound inhibits the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This compound also inhibits the activity of COX-2, which is an enzyme that produces pro-inflammatory prostaglandins. In diabetes cells, this compound enhances the expression and activity of insulin receptor substrate-1 (IRS-1), which is a key mediator of insulin signaling. This compound also enhances the expression and activity of glucose transporter 4 (GLUT4), which is responsible for glucose uptake in cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in cells and animals. In cancer cells, this compound inhibits cell proliferation, migration, and invasion. This compound also induces cell cycle arrest and apoptosis in cancer cells. In inflammation cells, this compound inhibits the production of pro-inflammatory cytokines and reduces the infiltration of immune cells into inflamed tissues. This compound also reduces the production of reactive oxygen species (ROS) and oxidative stress in cells. In diabetes cells, this compound enhances insulin sensitivity and glucose uptake in cells. This compound also reduces the production of ROS and oxidative stress in cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methoxyphenyl)-N'-(5-phenyl-1,3,4-thiadiazol-2-yl)urea has several advantages for lab experiments such as its low toxicity, high stability, and ease of synthesis. This compound is also readily available and can be easily modified to obtain derivatives with improved activity and selectivity. However, this compound also has some limitations such as its poor solubility in water and its potential for off-target effects due to its promiscuous nature.
Orientations Futures
There are several future directions for N-(2-methoxyphenyl)-N'-(5-phenyl-1,3,4-thiadiazol-2-yl)urea research such as the development of this compound derivatives with improved activity and selectivity, the investigation of this compound's potential in other diseases such as neurodegenerative diseases and infectious diseases, and the exploration of this compound's mechanism of action at the molecular level. Additionally, the use of this compound in combination with other drugs or therapies may also be explored to enhance its therapeutic efficacy.
Méthodes De Synthèse
N-(2-methoxyphenyl)-N'-(5-phenyl-1,3,4-thiadiazol-2-yl)urea can be synthesized through a multi-step reaction process starting from 2-methoxyaniline and 5-phenyl-1,3,4-thiadiazol-2-amine. The reaction involves the coupling of the two compounds through a urea linkage using an appropriate coupling agent such as N,N'-carbonyldiimidazole (CDI) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The final product is obtained through purification and isolation processes such as recrystallization or column chromatography.
Applications De Recherche Scientifique
N-(2-methoxyphenyl)-N'-(5-phenyl-1,3,4-thiadiazol-2-yl)urea has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and diabetes. In cancer research, this compound has been reported to exhibit anti-tumor effects through the inhibition of angiogenesis, which is the process of forming new blood vessels that supply nutrients to tumors. This compound has also been shown to induce apoptosis, which is a programmed cell death mechanism that is often disrupted in cancer cells. In inflammation research, this compound has been reported to exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. In diabetes research, this compound has been reported to exhibit anti-diabetic effects through the enhancement of insulin sensitivity and glucose uptake in cells.
Propriétés
IUPAC Name |
1-(2-methoxyphenyl)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c1-22-13-10-6-5-9-12(13)17-15(21)18-16-20-19-14(23-16)11-7-3-2-4-8-11/h2-10H,1H3,(H2,17,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQYYAKRJTFSIRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=NN=C(S2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-({2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}thio)-4-methylpyrimidine](/img/structure/B5704733.png)
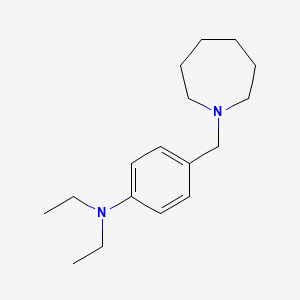


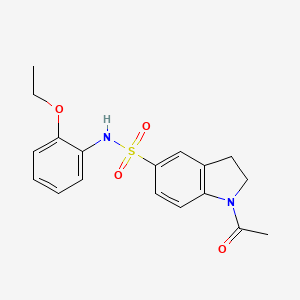
![N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B5704746.png)
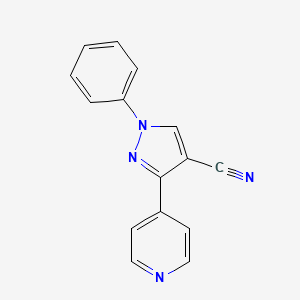
![N-{[(2-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5704758.png)
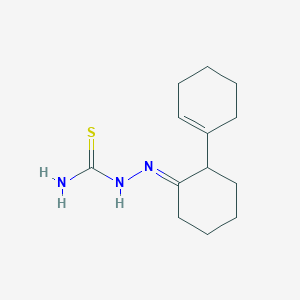
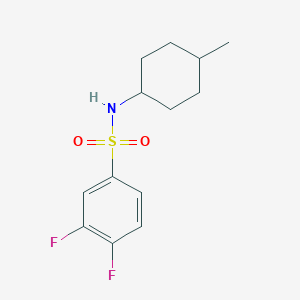
![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methylbenzamide](/img/structure/B5704795.png)
